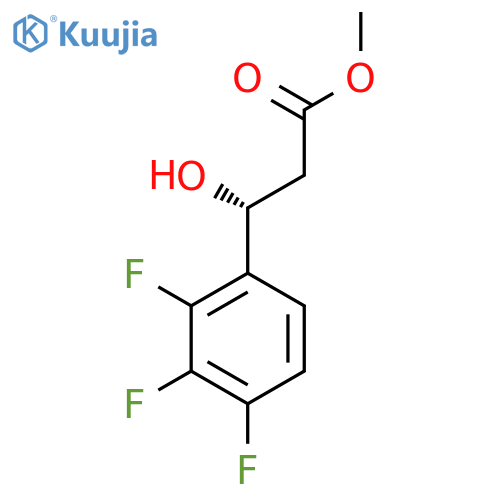

Cas no 2227796-45-2 (methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate)

methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate 化学的及び物理的性質

名前と識別子

-

- methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate

- EN300-1766366

- 2227796-45-2

-

- インチ: 1S/C10H9F3O3/c1-16-8(15)4-7(14)5-2-3-6(11)10(13)9(5)12/h2-3,7,14H,4H2,1H3/t7-/m1/s1

- InChIKey: PXQZFQWVGVTAEU-SSDOTTSWSA-N

- ほほえんだ: FC1C(=C(C=CC=1[C@@H](CC(=O)OC)O)F)F

計算された属性

- せいみつぶんしりょう: 234.05037863g/mol

- どういたいしつりょう: 234.05037863g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1766366-2.5g |

methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate |

2227796-45-2 | 2.5g |

$3249.0 | 2023-09-20 | ||

| Enamine | EN300-1766366-5.0g |

methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate |

2227796-45-2 | 5g |

$4806.0 | 2023-06-03 | ||

| Enamine | EN300-1766366-1.0g |

methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate |

2227796-45-2 | 1g |

$1658.0 | 2023-06-03 | ||

| Enamine | EN300-1766366-5g |

methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate |

2227796-45-2 | 5g |

$4806.0 | 2023-09-20 | ||

| Enamine | EN300-1766366-0.1g |

methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate |

2227796-45-2 | 0.1g |

$1459.0 | 2023-09-20 | ||

| Enamine | EN300-1766366-0.05g |

methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate |

2227796-45-2 | 0.05g |

$1393.0 | 2023-09-20 | ||

| Enamine | EN300-1766366-0.5g |

methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate |

2227796-45-2 | 0.5g |

$1591.0 | 2023-09-20 | ||

| Enamine | EN300-1766366-0.25g |

methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate |

2227796-45-2 | 0.25g |

$1525.0 | 2023-09-20 | ||

| Enamine | EN300-1766366-10g |

methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate |

2227796-45-2 | 10g |

$7128.0 | 2023-09-20 | ||

| Enamine | EN300-1766366-10.0g |

methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate |

2227796-45-2 | 10g |

$7128.0 | 2023-06-03 |

methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate 関連文献

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoateに関する追加情報

Methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate (CAS No. 2227796-45-2): A Comprehensive Overview

Methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate, identified by its CAS number 2227796-45-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in drug development and synthetic biology. The presence of a trifluorophenyl group and a chiral center makes this compound a promising candidate for further investigation.

The structural motif of methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate consists of a propanoate ester linked to a hydroxyl group and a trifluorophenyl ring. The trifluorophenyl group introduces electron-withdrawing effects, which can influence the reactivity and binding properties of the molecule. Additionally, the chiral center at the third carbon atom provides opportunities for the development of enantiomerically pure compounds, which are often crucial in pharmaceutical applications.

Recent research in the field of medicinal chemistry has highlighted the importance of fluorinated aromatic compounds in drug design. The introduction of fluorine atoms into aromatic rings can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. In particular, the trifluorophenyl group in methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate has been shown to improve the lipophilicity and binding interactions with certain enzymes and receptors.

One of the most compelling aspects of methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate is its potential role as a building block in the synthesis of more complex pharmacologically active molecules. The hydroxyl group and ester functionality provide versatile sites for further chemical modification, allowing chemists to tailor the properties of the compound for specific applications. For instance, this compound could be used to develop novel inhibitors or agonists targeting various biological pathways.

In vitro studies have begun to explore the biological activity of methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate. Preliminary data suggest that it may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. The trifluorophenyl group is known to enhance binding interactions with enzymes such as cyclooxygenases (COX), which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Further research is needed to fully elucidate the pharmacological profile of this compound.

The synthesis of methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate presents an interesting challenge due to the need to maintain chirality at the stereogenic center. Advanced synthetic techniques such as asymmetric hydrogenation or enzymatic resolution have been explored to achieve high enantiomeric purity. These methods are crucial for ensuring that the final product exhibits the desired biological activity without unwanted side effects from racemic impurities.

The role of computational chemistry in designing and optimizing molecules like methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities, metabolic stability, and other important pharmacokinetic properties before conducting expensive experimental trials. This approach can significantly reduce the time and resources required for drug discovery and development.

Future directions in the study of methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate may include exploring its potential as a lead compound for new therapeutic agents. By leveraging its unique structural features and biological activity profiles, researchers hope to develop novel drugs that address unmet medical needs. Additionally, investigating its interactions with biological targets at a molecular level could provide valuable insights into drug-receptor mechanisms.

In conclusion, methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate (CAS No. 2227796-45-2) is a promising compound with significant potential in pharmaceutical research. Its structural features make it an attractive candidate for further development as a building block or lead compound in drug discovery. As research continues to uncover new applications and synthetic methods for this molecule, its importance in medicinal chemistry is likely to grow.

2227796-45-2 (methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate) 関連製品

- 1805087-51-7(2-Bromo-5-chloro-4-cyano-3-(difluoromethyl)pyridine)

- 2098017-29-7(1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde)

- 206761-68-4((2-Methoxy-5-phenyl)phenyl Isothiocyanate)

- 1694365-88-2([1-(2-Methylbutan-2-yl)-1h-imidazol-4-yl]methanamine)

- 2287273-51-0(7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole)

- 5493-45-8(diglycidyl 1,2-cyclohexanedicarboxylate)

- 887210-05-1(6-chloro-4-(2,6-dimethylmorpholin-4-yl)methyl-7-methyl-2H-chromen-2-one)

- 2168164-45-0(2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane)

- 851132-05-3(N-(1,3-benzothiazol-2-yl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2877710-59-1(N-({4-fluoro-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methyl)acetamide)